molecular formula C12H8N2O2S B2375084 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole CAS No. 881041-94-7

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2375084
CAS No.: 881041-94-7
M. Wt: 244.27
InChI Key: HYXXORLKYUZUGN-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a benzodioxole moiety with an imidazo[2,1-b][1,3]thiazole ring system, making it an interesting subject for various research studies.

Mechanism of Action

Target of Action

The primary target of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase in Mycobacterium tuberculosis (Mtb) according to the research . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the bacteria.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on coenzyme A

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathways . These pathways are vital for various metabolic processes in the bacteria, including fatty acid synthesis and degradation, and the citric acid cycle. Disruption of these pathways can lead to the inhibition of bacterial growth and replication.

Pharmacokinetics

In silico predictions suggest that the compound may have suitable admet (absorption, distribution, metabolism, excretion, toxicity) properties for further biological evaluation . These properties can impact the compound’s bioavailability, which is a critical factor in its effectiveness as a drug.

Result of Action

The result of the compound’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . Specifically, the compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . This suggests that the compound could potentially be effective in the treatment of tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The process often requires heating the reagent mixture in a solvent like benzene for several hours. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.

    Medicine: The compound is being investigated for its potential use in developing new therapeutic agents.

    Industry: It may have applications in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole: Shares the core structure but lacks the benzodioxole moiety.

    Benzo[d]imidazo[2,1-b][1,3]thiazole: Similar structure but with different substituents on the benzene ring.

Uniqueness

6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-2-10-11(16-7-15-10)5-8(1)9-6-14-3-4-17-12(14)13-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXXORLKYUZUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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